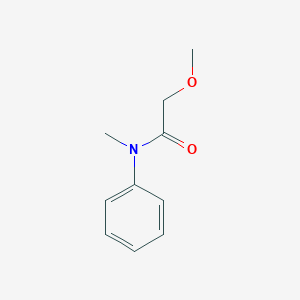![molecular formula C17H22N4 B7479663 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine](/img/structure/B7479663.png)
4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine, also known as PEP, is a chemical compound that has been extensively studied for its potential use in scientific research. PEP is a selective agonist of the dopamine D1 receptor and has been shown to have a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine has been used in a variety of scientific research applications. It has been studied for its potential use in treating Parkinson's disease, schizophrenia, and drug addiction. 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine has also been shown to improve cognitive function and memory in animal models.
Mecanismo De Acción
4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine is a selective agonist of the dopamine D1 receptor. Activation of this receptor has been shown to increase cAMP levels in cells, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex, which may contribute to its cognitive-enhancing effects. 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine has also been shown to increase cAMP levels in cells, which may contribute to its potential use in treating Parkinson's disease and drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine in lab experiments is its selectivity for the dopamine D1 receptor. This allows for more precise manipulation of the dopamine system. However, one limitation of using 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine is its potential for off-target effects, which may complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine. One area of interest is its potential use in treating Parkinson's disease. 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine has been shown to increase cAMP levels in cells, which may help to compensate for the loss of dopamine-producing neurons in the brain. Another area of interest is its potential use in treating drug addiction. 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine has been shown to reduce drug-seeking behavior in animal models, suggesting that it may be a promising treatment for addiction. Finally, further research is needed to fully understand the biochemical and physiological effects of 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine and its potential for off-target effects.
Conclusion:
In conclusion, 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective agonist of the dopamine D1 receptor and has been shown to have a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine has several potential applications in treating Parkinson's disease, drug addiction, and cognitive impairment. Further research is needed to fully understand its potential and limitations.
Métodos De Síntesis
4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine can be synthesized using a variety of methods. One common method involves the reaction of 4-bromoethylbenzene with 2-(4-pyridin-2-ylpiperazin-1-yl)ethanamine in the presence of a palladium catalyst. The resulting product is then purified using column chromatography.
Propiedades
IUPAC Name |
4-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c18-16-6-4-15(5-7-16)8-10-20-11-13-21(14-12-20)17-3-1-2-9-19-17/h1-7,9H,8,10-14,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOCTNJPDJBCDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=C(C=C2)N)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-chlorophenyl)methyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7479583.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-7,9-dichloro-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7479585.png)


![2-Methyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine](/img/structure/B7479620.png)


![2-[benzenesulfonyl(benzyl)amino]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B7479638.png)
![2-methoxy-N-[2-(3-methoxyanilino)-2-oxoethyl]benzamide](/img/structure/B7479649.png)
![n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide](/img/structure/B7479656.png)

![2-[3-(1,3-Thiazol-4-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7479662.png)

